molecular formula C21H30ClN5O4S B2487958 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide CAS No. 1189644-17-4

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2487958
CAS No.: 1189644-17-4
M. Wt: 484.01
InChI Key: RWWIGORKDOHXEC-UHFFFAOYSA-N
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Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperazine moiety, and a sulfonyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base such as triethylamine.

    Final coupling: The final step involves coupling the pyrazole derivative with the piperazine-sulfonyl intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide
  • 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxylate

Uniqueness

The uniqueness of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(3-propan-2-yloxypropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN5O4S/c1-16(2)31-13-5-8-23-20(28)19-15-25(3)24-21(19)32(29,30)27-11-9-26(10-12-27)18-7-4-6-17(22)14-18/h4,6-7,14-16H,5,8-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWIGORKDOHXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CN(N=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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